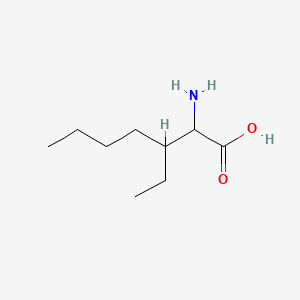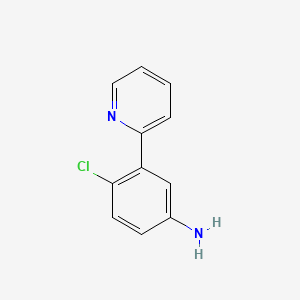
4-Cloro-3-(piridin-2-IL)anilina
Descripción general
Descripción
4-Chloro-3-(pyridin-2-yl)aniline is an organic compound with the molecular formula C11H9ClN2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the fourth position and a pyridin-2-yl group at the third position.
Aplicaciones Científicas De Investigación
4-Chloro-3-(pyridin-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of materials with specific electronic properties.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Chloro-3-(pyridin-2-YL)aniline is primarily used as a directing group in promoting C–H amination mediated by cupric acetate . It is also used in the synthesis of antitumor compounds .
Mode of Action
The compound acts as an auxiliary in the β-C (sp2)–H bonds of benzamide derivatives, effectively aminating them with a variety of amines in moderate to good yields with good functional group tolerance in air .
Biochemical Pathways
It’s known that the compound plays a crucial role in the c–h amination process, which is a fundamental reaction in organic chemistry and biochemistry .
Result of Action
The primary result of the action of 4-Chloro-3-(pyridin-2-YL)aniline is the effective amination of the β-C (sp2)–H bonds of benzamide derivatives . In the context of antitumor activities, some derivatives of the compound have shown promising results, with one derivative exhibiting twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-(pyridin-2-yl)aniline involves the reduction of 2-(2-chloro-5-nitrophenyl)pyridine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the synthesis of 4-Chloro-3-(pyridin-2-yl)aniline may involve large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and a palladium on carbon catalyst to ensure efficient reduction of the nitro group to an amine group .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-(pyridin-2-yl)benzenamine
- 2-(Pyridin-2-yl)aniline
- 4-Chloro-3-iodoaniline
Uniqueness
4-Chloro-3-(pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a pyridin-2-yl group allows for versatile chemical modifications and interactions with biological targets .
Propiedades
IUPAC Name |
4-chloro-3-pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVLHTCIAZPQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653956 | |
| Record name | 4-Chloro-3-(pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879088-41-2 | |
| Record name | 4-Chloro-3-(2-pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879088-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

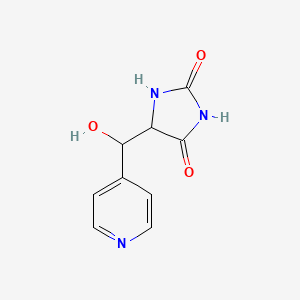
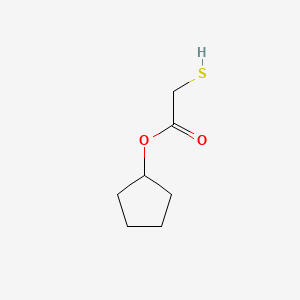
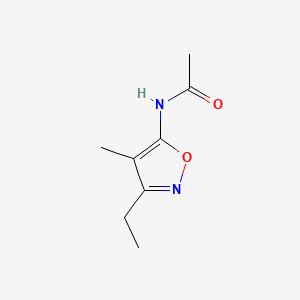
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxyhex-5-enimidothioate](/img/structure/B561054.png)
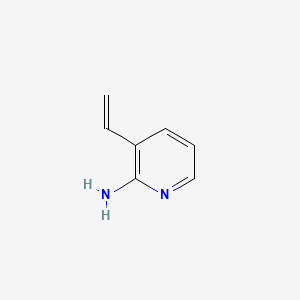
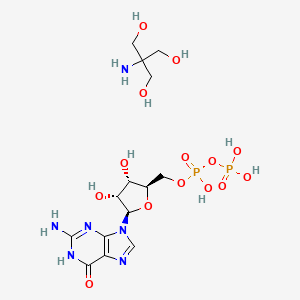
![[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate](/img/structure/B561057.png)
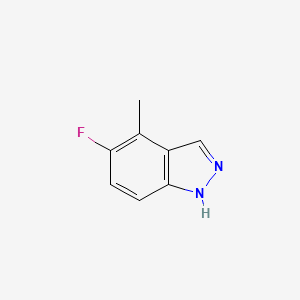
![2,8-Methanopyrido[3,4-b]pyrazine](/img/structure/B561060.png)

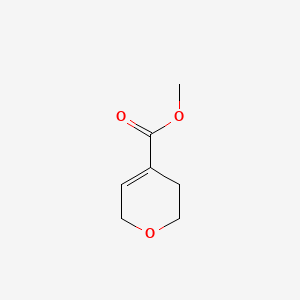
![Trisodium;4-[[4-chloro-6-[3-[[1-ethyl-4-methyl-6-oxido-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B561068.png)
